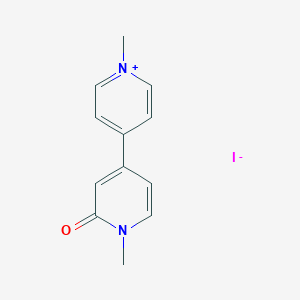
1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paraquat Monopyridone Iodide, also known as 1,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium iodide, is a chemical compound with the molecular formula C12H13IN2O. It is a derivative of paraquat, a widely used herbicide known for its high toxicity and effectiveness in controlling weeds. Paraquat Monopyridone Iodide is primarily used in scientific research and analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Paraquat Monopyridone Iodide involves the reaction of paraquat with iodine in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
- Dissolve paraquat in a suitable solvent such as acetonitrile.
- Add iodine to the solution and stir the mixture at room temperature.
- Allow the reaction to proceed for a specified period, typically several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of Paraquat Monopyridone Iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Paraquat Monopyridone Iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of Paraquat Monopyridone Iodide can lead to the formation of dipyridone and other oxidation products.
Reduction: Reduction reactions yield various reduced forms of the compound.
Substitution: Substitution reactions result in the formation of new compounds with different anions or functional groups.
科学的研究の応用
Paraquat Monopyridone Iodide has several scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry for calibration and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Research on Paraquat Monopyridone Iodide includes its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: It is used in the development of new herbicides and pesticides, as well as in environmental studies to assess the impact of herbicides on ecosystems
作用機序
Paraquat Monopyridone Iodide exerts its effects by interfering with cellular processes, particularly those involving electron transport and reactive oxygen species (ROS) production. The compound accepts electrons from photosystem I in plants, leading to the generation of ROS, which cause oxidative stress and damage to cellular components. This mechanism is similar to that of paraquat, making Paraquat Monopyridone Iodide a valuable tool in studying oxidative stress and related cellular pathways .
類似化合物との比較
Similar Compounds
Paraquat: A widely used herbicide with a similar mechanism of action.
Diquat: Another bipyridyl herbicide with similar chemical properties and applications.
Cyperquat: A less commonly used bipyridyl herbicide.
Diethamquat: A bipyridyl herbicide with similar applications but different chemical structure
Uniqueness
Paraquat Monopyridone Iodide is unique due to its specific chemical structure, which includes an oxo group and an iodide ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Its ability to generate ROS and induce oxidative stress is particularly useful in studies related to cellular damage and stress responses .
特性
分子式 |
C12H13IN2O |
|---|---|
分子量 |
328.15 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChIキー |
FLRZEOCAAYMKNZ-UHFFFAOYSA-M |
正規SMILES |
CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



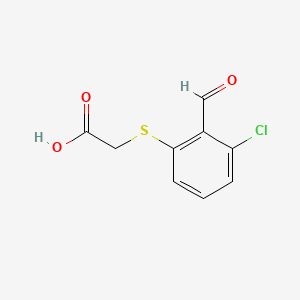
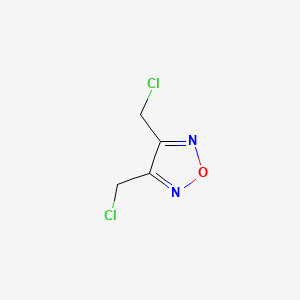
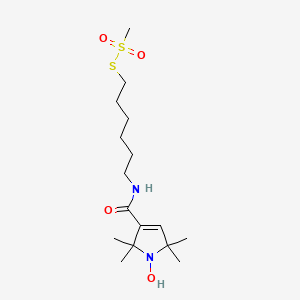
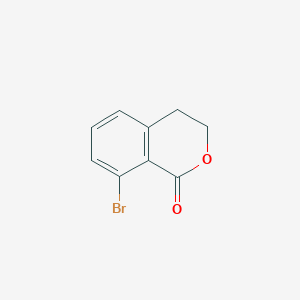
![(3S)-3-[(4-Methoxyphenyl)methyl]-piperidine Hydrochloride](/img/structure/B13839459.png)
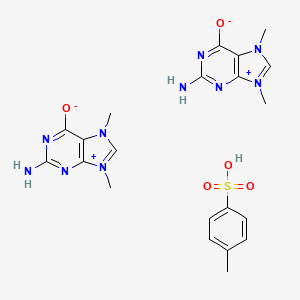
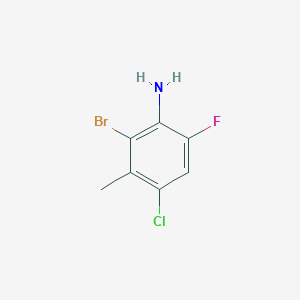
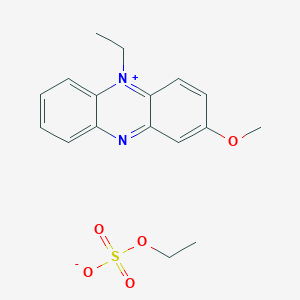
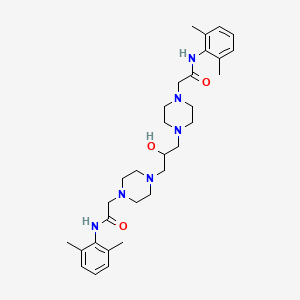
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
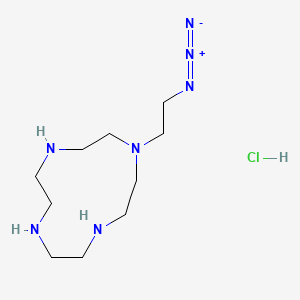
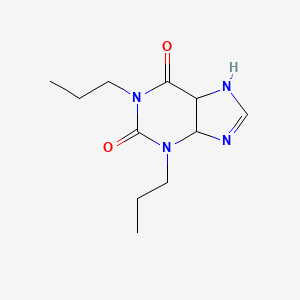
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
